Landiolol hydrochloride

概要

説明

ランジオロール塩酸塩は、超短時間作用型の選択的β1アドレナリン受容体遮断薬です。主に上室性頻脈の場合に、急速な心室拍動数制御のために使用されます。 この化合物は、高いβ1選択性、急速な発現、および短い消失半減期で知られており、さまざまな臨床設定での心拍数制御のための理想的な薬剤となっています .

製法

ランジオロール塩酸塩の製法には、いくつかの合成経路と反応条件が含まれています。ある方法では、安価で入手しやすい原料を使用し、相間移動触媒法を採用することで反応時間を短縮します。 この方法は、その簡便性、高収率、環境への優しさから、工業的な大量生産に適しています . 別の方法では、一連の反応で重炭酸ナトリウム、塩化アンモニウム、塩酸を使用してランジオロール塩酸塩を製造します .

準備方法

The preparation of landiolol hydrochloride involves several synthetic routes and reaction conditions. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time. This method is suitable for industrial large-scale production due to its simplicity, high yield, and environmental friendliness . Another method involves the use of sodium bicarbonate, ammonium chloride, and hydrochloric acid in a series of reactions to produce this compound .

化学反応の分析

ランジオロール塩酸塩は、加水分解やエステル化など、さまざまな化学反応を起こします。 肝臓のカルボキシルエステラーゼおよび血漿の擬似コリンエステラーゼによって不活性型に急速に加水分解されます . これらの反応で使用される一般的な試薬には、重炭酸ナトリウムと塩酸が含まれます . これらの反応から生成される主な生成物は、不活性代謝物であり、体から迅速に排泄されます .

科学研究への応用

ランジオロール塩酸塩は、特に医学や薬理学の分野で、幅広い科学研究への応用があります。 心血管手術と非心血管手術の両方で、特に心房細動における頻脈性不整脈と術後頻脈の管理に使用されます . さらに、敗血症や小児患者に対する潜在的な治療効果があります . ランジオロール塩酸塩は、集中治療においても、心房細動、心房 flutter、非代償性洞性頻脈の治療に使用されます .

科学的研究の応用

Landiolol hydrochloride has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation, in both cardiac and non-cardiac surgeries . Additionally, it has potential therapeutic effects for sepsis and pediatric patients . This compound is also used in intensive care to treat atrial fibrillation, atrial flutter, and non-compensatory sinus tachycardia .

作用機序

ランジオロール塩酸塩は、β1アドレナリン受容体を競合的に遮断することにより効果を発揮し、心拍数、心筋収縮力、および伝導速度の低下につながります . β1受容体に対する高い選択性を持っており、β1受容体は主に心臓に存在しています。 この選択性により、アドレナリンやノルアドレナリンなどのカテコールアミンが心臓に及ぼす陽性変時効果を阻害することができます . この薬剤は、急速に加水分解されて不活性型になり、約4分の消失半減期となります .

類似化合物の比較

ランジオロール塩酸塩は、エスモロールなどの他の短時間作用型および選択的β遮断薬と比較されることがよくあります。 両方の化合物は、急速な心室拍動数制御に使用されますが、ランジオロール塩酸塩は、より高いβ1選択性とより短い消失半減期を持っています . これにより、ランジオロール塩酸塩は、心拍数を迅速かつ副作用を少なくして低下させるのにより効果的です。 その他の類似化合物は、プロプラノロールとメトプロロールがありますが、これらは半減期が長く、β1受容体に対する選択性が低い .

類似化合物との比較

Landiolol hydrochloride is often compared with other short-acting and selective beta-blockers such as esmolol. Both compounds are used for rapid ventricular rate control, but this compound has a higher β1-selectivity and a shorter elimination half-life . This makes this compound more effective in reducing heart rate quickly and with fewer side effects. Other similar compounds include propranolol and metoprolol, but these have longer half-lives and are less selective for β1-receptors .

生物活性

Landiolol hydrochloride is a novel ultra-short-acting selective beta-1 adrenergic receptor antagonist. It has garnered attention for its rapid onset and offset of action, making it particularly useful in clinical settings requiring quick heart rate control, such as in the management of tachyarrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that contribute to its clinical effectiveness:

- Absorption and Distribution : Following intravenous administration, landiolol reaches steady-state concentrations approximately 15 minutes after infusion initiation. Its volume of distribution is about 0.4 L/kg, with less than 10% protein binding .

- Elimination : The elimination half-life of landiolol is notably short, ranging from 2.3 to 4.5 minutes . This rapid clearance facilitates quick adjustments in dosing based on patient response.

- Metabolism : Landiolol is primarily metabolized by plasma enzymes (pseudocholinesterases and carboxylesterases) into the active metabolite M1, which has significantly lower pharmacological activity (less than 1/40th) compared to the parent compound .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.4 L/kg |

| Protein Binding | <10% |

| Elimination Half-Life | 2.3 - 4.5 minutes |

| Steady-State Time | ~15 minutes |

| Metabolite M1 Activity | <1/40th of landiolol |

Pharmacodynamics

Landiolol functions primarily as a selective beta-1 blocker, inhibiting the positive chronotropic effects of catecholamines such as epinephrine and norepinephrine on the heart. Its primary effects include:

- Heart Rate Reduction : Clinical studies have shown that landiolol effectively reduces heart rate in patients with various forms of tachyarrhythmia. For instance, in patients with paroxysmal atrial fibrillation, heart rates decreased from an average of 111 bpm to approximately 90 bpm following administration .

- Blood Pressure Effects : Unlike many beta-blockers, landiolol has minimal impact on peripheral blood pressure, making it suitable for patients who may be hemodynamically unstable .

Case Study: Efficacy in Supraventricular Tachycardia

A study involving 38 patients post-surgery demonstrated that continuous infusion of landiolol at a low dose (5 µg/kg/min) resulted in a return to sinus rhythm in 89% of cases with postoperative supraventricular arrhythmias. Heart rates dropped significantly from an average of 137 bpm to 93 bpm within two hours post-administration .

Clinical Applications

This compound is primarily indicated for:

- Management of Tachyarrhythmias : Its rapid action makes it ideal for controlling acute episodes of supraventricular tachycardia and other arrhythmias during surgical procedures or in critical care settings.

- Perioperative Use : It is particularly effective in managing intraoperative tachycardia and preventing postoperative atrial fibrillation following cardiac surgery .

Table 2: Clinical Efficacy Summary

| Condition | Efficacy Rate |

|---|---|

| Paroxysmal Atrial Fibrillation | Sinus rhythm restoration in ~60% of cases |

| Postoperative Arrhythmias | Return to sinus rhythm in 89% |

Safety Profile

The safety profile of this compound has been extensively evaluated. Commonly reported adverse effects are minimal due to its short duration of action:

特性

CAS番号 |

144481-98-1 |

|---|---|

分子式 |

C25H41Cl2N3O8 |

分子量 |

582.5 g/mol |

IUPAC名 |

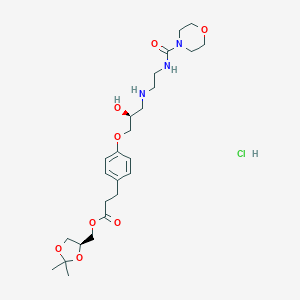

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1 |

InChIキー |

NUWRTXXADFFSMZ-ULXOMSGMSA-N |

SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

異性体SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

正規SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

外観 |

White to Off-White Solid |

melting_point |

124-126°C |

Key on ui other cas no. |

144481-98-1 |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Landiolol Hydrochloride; 4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。